molecular formula C9H17NO B13166781 1-(1-Aminocyclobutyl)-2-methylbutan-1-one

1-(1-Aminocyclobutyl)-2-methylbutan-1-one

Cat. No.: B13166781
M. Wt: 155.24 g/mol
InChI Key: CZUPJZARFQFCLM-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-2-methylbutan-1-one is an organic compound characterized by a cyclobutyl ring with an amino group and a methylbutanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)-2-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the methylbutanone chain can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclobutyl)-2-methylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-2-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring and methylbutanone chain can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclobutyl)-2-methylbutan-1-one is unique due to its specific combination of a cyclobutyl ring with an amino group and a methylbutanone chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-2-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-7(2)8(11)9(10)5-4-6-9/h7H,3-6,10H2,1-2H3

InChI Key

CZUPJZARFQFCLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1(CCC1)N

Origin of Product

United States

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